molecular formula C14H12N2O2 B1415686 ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate CAS No. 1105196-14-2

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate

Cat. No.: B1415686
CAS No.: 1105196-14-2
M. Wt: 240.26 g/mol
InChI Key: MVYFBDMUJHTBHC-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a high-value chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound is a regioisomer of the well-documented pyrroloquinoline family, a class of nitrogen-containing heterocyclic compounds that demonstrate significant and diverse biological activities. Its core structure serves as a privileged scaffold in drug discovery, enabling the synthesis of numerous derivatives for biological evaluation. Recent research highlights the significant potential of closely related pyrroloquinoline derivatives as promising anti-tuberculosis agents. Specific ethyl pyrrolo[1,2-a]quinoline-3-carboxylate analogs have exhibited potent activity against both drug-sensitive H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis , with the most promising compound showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL and 16 µg/mL, respectively . These compounds are believed to exert their action by targeting the essential bacterial cell wall enzyme DprE1, a mechanism validated through computational docking studies . Furthermore, select derivatives within this chemical class have demonstrated notable in vitro anti-inflammatory activity, outperforming standard references like ibuprofen in some assays, and have also shown inhibitory potential in models of hypertension, indicating a multi-pharmacological research profile . Pharmacokinetic predictions (ADME) for several synthesized analogs suggest generally favorable drug-likeness, with high gastrointestinal absorption and minimal violations of Lipinski's Rule of Five, making this scaffold an excellent starting point for lead optimization . Initial cytotoxicity screening via MTT assay on peripheral blood mononuclear cells indicates a promising safety profile for lead compounds, which showed no toxicity up to 250 µg/mL . This product, this compound, is offered as a key synthetic intermediate for researchers exploring these and other therapeutic areas. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use, as related compounds may pose hazards such as skin irritation, eye irritation, or specific target organ toxicity .

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-8-10-7-9-5-3-4-6-11(9)15-13(10)16-12/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYFBDMUJHTBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can modulate metabolic pathways, altering the production and utilization of key metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For instance, it has been shown to inhibit the activity of tyrosine kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups . Additionally, this compound can interact with DNA, affecting gene expression by modulating the activity of transcription factors . These molecular

Biological Activity

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through cyclization reactions involving substituted anilines and α,β-unsaturated carbonyl compounds. The yield of the synthesis process varies but is generally reported between 54% and 67% for various derivatives .

2.1 Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of pyrrolo[2,3-b]quinoline derivatives. In vitro assays demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against H37Rv strains. Notably, some compounds were effective against multidrug-resistant strains as well .

CompoundMIC (µg/mL)Activity Type
This compound8-128Antimycobacterial
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate8-16Anti-TB (MDR strains)

2.2 Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited notable antiproliferative activity with IC50 values indicating effective inhibition of cell growth in several types of cancer cells. For instance, studies reported IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

2.3 Antioxidant and Anti-inflammatory Activities

Pyrrolo[2,3-b]quinoline derivatives are also recognized for their antioxidant and anti-inflammatory properties. These activities are attributed to the ability of the compounds to scavenge free radicals and inhibit pro-inflammatory cytokines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrolo ring can enhance these effects significantly .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and metastasis. For example, one derivative demonstrated IC50 values indicating potent inhibition against FGFR1–3 .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .

4.1 Study on Antimycobacterial Activity

A study evaluated a series of pyrrolo derivatives for their activity against Mtb. The results indicated that this compound had a promising profile with significant activity against both drug-sensitive and resistant strains, suggesting its potential as a lead compound for further development as an anti-TB agent .

4.2 Cytotoxicity Evaluation

In another study focused on cancer therapy, this compound was tested against breast cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis at concentrations lower than traditional chemotherapeutics, highlighting its potential utility in oncology .

Scientific Research Applications

Table 1: Synthesis Conditions for Ethyl 1H-Pyrrolo[2,3-b]quinoline-2-carboxylate

MethodConditionsYield (%)References
Microwave-Assisted CycloadditionSolvent-free, 200-215 °C for 15 min85-95
Conventional HeatingReflux in DMF60-75

Biological Activities

This compound exhibits various biological activities that make it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant inhibitory effects on FGFR signaling pathways, leading to reduced proliferation and increased apoptosis in breast cancer cell lines .

Table 2: Biological Evaluation of Pyrrolo Derivatives

CompoundFGFR Inhibition IC50 (nM)Cell Line TestedEffect ObservedReferences
Compound 4h7 (FGFR1)4T1 (breast cancer)Inhibited proliferation; induced apoptosis
Ethyl derivativeTBDTBDTBDTBD

SGK-1 Kinase Inhibition

Another significant application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds related to this compound have been shown to modulate SGK-1 activity, offering therapeutic potential for conditions like hypertension and heart failure .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Targeting FGFRs may provide a novel approach for treating various cancers.
  • Renal Disorders : Modulation of SGK-1 could lead to new treatments for renal disease and electrolyte imbalances.

Case Study: FGFR Inhibition in Breast Cancer

In a study focusing on the design and synthesis of pyrrolo derivatives, compound 4h was identified as a potent FGFR inhibitor with an IC50 value of 7 nM against FGFR1. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cells, demonstrating its potential as a lead compound for further development .

Case Study: SGK-1 Modulation

Research into SGK-1 inhibition has revealed that certain derivatives can effectively regulate this kinase's activity, providing insights into their use for treating cardiovascular diseases. The modulation of SGK-1 activity may help prevent adverse effects associated with excessive sodium retention and cellular proliferation in renal tissues .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrroloquinoline system can undergo electrophilic aromatic substitution reactions. The presence of nitrogen atoms in the heterocyclic rings influences the electron density distribution, affecting the regioselectivity of these reactions.

Ester Hydrolysis and Derivatization

The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid. This carboxylic acid can then be converted to other ester or amide derivatives.

N-Alkylation and Acylation

The nitrogen atom in the pyrrole ring can be alkylated or acylated, modifying the compound's properties and allowing for the introduction of new functional groups.

Transition Metal-Catalyzed Reactions

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate can serve as a ligand in transition metal catalysis, participating in reactions such as cross-couplings and C-H activation.

Michael Addition Reactions

Pyrrolo quinoline derivatives can be prepared via Michael addition . For example, pyrrolo quinoline derivatives can be prepared by Heck product of ethyl 2-(3-iodo-1-tosyl-4,5-dihydro-1H-pyrrol-2-yl)phenylcarbamate .

Typical procedure for Michael addition (Pyrrolo-quinoline derivatives) :

Pyrrolo quinoline derivatives were prepared by Heck product of ethyl 2-(3-iodo-1-tosyl- 4,5-dihydro-1H-pyrrol-2-yl)phenylcarbamate. To a solution Heck product in NMP (2 mL) was added KOH (2.0 equiv) and stirred to 120ºC for 4–6 h, then diluted with EtOAc and washed with water and brine solution. The organic layer was concentrated under reduced pressure. The product was purified by column chromatography on silica gel hexane-ethyl acetate mixture (80:20) .

Reactions with Amines

The ester group of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate can react with amines to form amides . Various reaction conditions and yields have been reported for these transformations, as shown in the table below.

YieldReaction ConditionsOperation in experiment
In water; at 20℃; for 16h;Stir 4-azaindole ester neat in methylamine (40 wt percent solution in H2O) at rt for 16 h monitoring by tlc (10percent MeOH/CH2Cl2). When complete, dilute the reaction excess H2O, collect the precipitate by filtration and dry to provide as an ivory colored solid (see General Synthetic procedure VI). MS Obs 176.07 (M+1) .
~ 100%With ammonia; In water; at 20℃;Product distribution / selectivity;Suspend ester in concentrated NH4OH and stir at rt for several days monitoring by tlc (10percent MeOH/CH2Cl2). When complete, concentrate the reaction to minimum volume, dilute with excess H2O, collect the precipitate by filtration and dry to give amide in about quantitative yield .
> 90%With ammonia; lithium chloride; In methanol; at 20℃; for 120h;Product distribution / selectivity;Stir ethyl 4-aza-2-indole carboxylate in 7N NH3/MeOH (20 mL) and add LICl (1.0 equiv, 4.67 mmol). Stir the reaction at rt for 5 days monitoring by tlc (10percent MeOH/CH2Cl2) during which time a precipitate forms. Concentrate the mixture to minimum volume, dilute with H2O and collect the solid by filtration. Wash the filter cake with H2O and dry under vacuum at 60° C. to afford primary amide (>90percent) .
44 - ~ 100%With ammonia; In methanol; at 20 - 55℃; under 517.162 - 1810.07 Torr;Product distribution / selectivity;Add a solution of 7 N NH3 in MeOH (1.5 L, 10.5 mol, 20 equiv.) to a 3-L pressure reactor at rt and then add azaindole ester as a solid. Slowly heat the slurry to 50° C. to afford a clear solution. One observes the initial pressure of 35 psi to drop to 16 psi over 4 h. Maintain the reaction at 50° C. for 49 h. One observes a final pressure of 10 psi. Monitor the progress of the reaction by HPLC. Cool the reaction to 4° C. and isolate the resulting precipitate by vacuum filtration. Wash the filter cake with methyl tert-butyl ether (2*100 mL) and dry (40° C./0.1 in Hg) for 20 h to give as a gray solid. 1H NMR (DMSO-d6) delta 7.17 (dd, 1H, J=4.5, 8.4 Hz), 7.53, 8.11 (2s, 2H, NH2), 7.76 (d, 1H, J=8.1 Hz), 8.37 (d, 1H, J=1.5 Hz), 11.72 (s, 1H, NH) .
24%With ammonia; In ethanol; at 90℃; for 12h;Inert atmosphere;To a stirred solution of ethyl lH-pyrrolo[3,2-£]pyridine-2-carboxylate 1 (300 mg, 1.58 mmol) in EtOH (6 mL) in a steel bomb at RT under an inert atmosphere, was added NH3 solution (18 mL). The reaction mixture was sealed and heated at 90 °C for 12 h. The reaction mixture was cooled to RT and concentrated under reduced pressure. The residue was diluted with water (20 mL) and extracted with EtOAC (2 x 30 mL). The combined organic extracts were washed with brine (15 mL), dried (Na2S04), filtered, and concentrated under reduced pressure to afford compound 2 (60 mg, 24percent) as an off-white solid. 1H MR (500 MHz, OMSO-d6): delta 11.77 (br s, 1H), 8.38 (br d, J= 3.3 Hz, 1H), 8.11 (br s, 1H), 7.76 (br d, J= 8.3 Hz, 1H), 7.54 (br s, 1H), 7.25 (s, 1H), 7.18 (dd, J= 8.3, 4.4 Hz, 1H); LCMS Mass: 162.1 (M++l) .

Comparison with Similar Compounds

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)

  • Structural Differences: The pyrrolo[2,3-c]pyridine core replaces the quinoline system with a smaller pyridine ring, reducing aromatic conjugation.
  • Synthesis: Prepared via hydrogenation of precursors over Pd/C (85% yield for 9c), contrasting with the multi-step routes for quinoline derivatives .
  • Applications : Used as intermediates for carboxylic acids (e.g., 10a–d), highlighting their utility in hydrolysis reactions .

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Physical Properties : Molecular weight = 190.199 g/mol, boiling point = 355.9°C, density = 1.3 g/cm³ .
  • Key Contrast: The absence of the fused benzene ring (vs. quinoline derivatives) reduces molecular weight and alters solubility profiles.

Pyrrolo-Quinoxaline Derivatives

Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

  • Structural Features: Incorporates a quinoxaline moiety (two adjacent nitrogen atoms) and a hexyl chain at position 1.
  • Molecular Weight : 340.427 g/mol, significantly higher due to the hexyl substituent .

Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Pyrrolo[1,2-a]quinoline Derivatives

Pyrrolo[1,2-a]quinoline-2-carboxylic Acid (177)

  • Structural Variation: The pyrrole is fused at the [1,2-a] position of quinoline, shifting nitrogen placement.
  • Synthesis : Derived from methyl ester hydrolysis (94% yield), demonstrating efficient ester-to-acid conversion .
  • Properties : Higher melting point (234–236°C) due to increased hydrogen bonding from the carboxylic acid group .

Tetrahydroquinoline Derivatives

Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

  • Reduced Aromaticity: The tetrahydroquinoline system decreases planarity, affecting UV/Vis absorption and stability.
  • Functional Groups : A ketone (2-oxo) and methyl ester enhance electrophilicity, enabling diverse reactivity .
  • Crystallography : C–H⋯π and hydrogen-bonding interactions drive crystal packing, relevant for material design .

Data Tables

Table 2. Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Melting Point (°C)
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate 355.9 1.3 N/A
Methyl 4-methyl-2-oxo-tetrahydroquinoline-6-carboxylate N/A N/A 398–341
Pyrrolo[1,2-a]quinoline-2-carboxylic acid N/A N/A 234–236

Key Research Findings

Synthetic Efficiency: Pyrrolo-pyridine derivatives (e.g., 9c) achieve higher yields (85%) compared to quinoline analogs, likely due to simpler ring systems .

Substituent Impact: Electron-withdrawing groups (e.g., Cl in 9b) reduce reactivity in nucleophilic substitutions, while amino groups enhance hydrogen bonding .

Crystallographic Insights: Non-covalent interactions (C–H⋯π, hydrogen bonds) in tetrahydroquinoline derivatives influence solid-state properties, critical for drug formulation .

Preparation Methods

Cyclization of Pyridine Derivatives

One of the foundational methods involves cyclization of pyridine derivatives, starting from substituted pyridines or pyridine precursors. For example, the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate can be achieved via a multi-step process involving:

  • Preparation of pyridine intermediates : Starting from ethyl 2-bromoacetate, secondary amines are synthesized through nucleophilic substitution, followed by reduction and oxidation steps to generate key intermediates such as N-(2-hydroxymethylphenyl)-N-allyl-4-toluenesulfonamide.

  • Formation of the quinoline core : Cyclization occurs through intramolecular condensation or cycloaddition reactions, often under thermal conditions with catalysts like triethylamine and lithium bromide in solvents such as toluene. These classical methods typically require prolonged heating (up to 18 hours) and provide moderate yields (~44%) with low stereoselectivity.

Acid-Mediated Cyclization

Another classical route involves acid-mediated cyclization of suitable precursors, such as 2-aminobenzoyl derivatives, under reflux conditions in solvents like ethanol or acetic acid, followed by purification to isolate the target compound.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of heterocyclic compounds by significantly reducing reaction times, increasing yields, and enhancing selectivity. Several studies have demonstrated the effectiveness of microwave-assisted protocols for preparing this compound.

Intramolecular 1,3-Dipolar Cycloaddition

A prominent approach involves the microwave-assisted intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated in situ from aldehyde derivatives. This method typically proceeds as follows:

  • Preparation of aldehyde precursor : Starting from ethyl 2-aminobenzoate, the aldehyde 4 (N-(2-hydroxymethylphenyl)-N-allyl-4-toluenesulfonamide) is synthesized via reduction and oxidation steps, involving MnO₂ oxidation of the corresponding alcohol.

  • Generation of azomethine ylide : Reaction of aldehyde 4 with secondary amines 5a-c (e.g., n-butyl, methyl, benzyl) under microwave irradiation (200-215°C) in a solvent-free environment produces reactive ylides.

  • Cycloaddition under microwave conditions : The in situ generated ylide undergoes rapid intramolecular cyclization within 10-18 minutes, yielding hexahydro-pyrrolo[3,2-c]quinoline derivatives 6a-c with high yields (~94-97%) and predominant formation of cis diastereomers.

Reaction Conditions and Optimization

  • Temperature Control : Optimal reaction temperatures around 215°C are maintained via thermocouples, with reaction times typically under 15 minutes.

  • Reaction Medium : Solvent-free conditions are preferred, leveraging microwave energy for efficient heating, which aligns with green chemistry principles.

  • Stereoselectivity : Steric effects influence diastereomeric ratios, with bulkier substituents favoring cis isomers due to lower steric strain and more flexible conformations.

Comparative Efficiency

Compared to classical thermal methods, microwave-assisted reactions are markedly faster, achieving near-quantitative yields within minutes versus hours, with improved stereoselectivity and reduced waste.

Method Reaction Time Yield Stereoselectivity Notes
Classical (heating in toluene) 1080 min (~18 h) 44% Lower Longer duration, lower efficiency
Microwave-assisted 15 min 97% Higher Rapid, high yield, eco-friendly

Data Tables of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Key Features Yield (%) Reference
Classical Thermal Cyclization Ethyl 2-bromoacetate, secondary amines Reflux in toluene with Et₃N, LiBr Long duration (~18 h), moderate yield 44
Multi-step Synthesis of Aldehyde Ethyl 2-aminobenzoate derivatives Reduction, oxidation, protection steps Multi-step, moderate to high yield N/A
Microwave Intramolecular Cycloaddition Aldehyde 4 + secondary amines 5a-c Microwave, solvent-free, 200-215°C, 10-18 min Fast, high yield (~94-97%), stereoselective 94-97

Research Findings and Analysis

  • Efficiency : Microwave-assisted intramolecular cycloaddition dramatically reduces reaction times from hours to minutes, with yields approaching quantitative levels.

  • Selectivity : Steric effects significantly influence diastereomeric outcomes, favoring cis isomers due to minimized steric repulsion and conformational flexibility.

  • Green Chemistry : The solvent-free microwave protocol minimizes solvent waste and energy consumption, aligning with sustainable synthesis principles.

  • Mechanistic Insights : The formation of azomethine ylides in situ under microwave irradiation facilitates rapid cyclization, with the energy input favoring kinetically controlled pathways.

Q & A

Q. What are the common synthetic routes for ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions using precursors like 2-chloro-3-vinylquinolines or dibromoethylquinolines. For example, 2-chloro-3-vinylquinoline derivatives undergo thermal or catalytic cyclization to form the pyrroloquinoline core, followed by esterification to introduce the ethyl carboxylate group . Key intermediates (e.g., 2a and 3a in ) are characterized by melting point analysis, IR (to confirm functional groups like C=O at ~1700 cm⁻¹), and NMR (to verify regioselectivity and aromatic proton integration). Unpurified products may be used directly in subsequent steps, as seen in , where ESIMS (electrospray ionization mass spectrometry) confirmed molecular ion peaks .

Q. How do researchers validate the purity and structural integrity of this compound?

Purity is assessed via chromatographic methods (TLC, HPLC) and elemental analysis (e.g., C, H, N content within ±0.4% of theoretical values). Structural validation relies on combined spectroscopic

  • ¹H NMR : Aromatic proton signals in the δ 6.9–8.2 ppm range confirm the quinoline and pyrrole moieties .
  • IR : Stretching vibrations for ester C=O (~1730 cm⁻¹) and NH groups (~3300 cm⁻¹) are critical .
  • MS : Molecular ion peaks (e.g., m/z 309.3 for derivative 213 in ) confirm the expected mass .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

Low yields often arise from competing side reactions or incomplete cyclization. highlights the use of high-temperature conditions (180–200°C) with catalytic agents like p-aminobenzenesulfonamide to promote cyclization . Alternatively, demonstrates regioselective synthesis via SnCl₂-catalyzed multicomponent reactions, which minimize byproducts through atom-economical pathways . Optimizing solvent polarity (e.g., dichlorobenzene in ) and stoichiometric ratios of reagents (e.g., AlCl₃ in cyclization steps) can further enhance efficiency .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Q. What methodologies are used to study the reactivity of the pyrrole ring in this compound?

The pyrrole ring’s reactivity is probed through electrophilic substitution reactions (e.g., bromination or nitration) monitored by changes in UV-Vis absorption or NMR shifts. describes alcoholysis and aminolysis reactions of pyrrole-2-carboxylate esters to generate derivatives, emphasizing the role of moisture-sensitive reagents (e.g., Grignard reagents) in functionalizing the ring . Kinetic studies under varying pH and temperature conditions can further reveal reaction mechanisms .

Experimental Design & Optimization

Q. How can reaction conditions be tailored to improve regioselectivity in derivative synthesis?

Regioselectivity is controlled by steric and electronic factors. For instance, achieved >90% regioselectivity in SnCl₂-catalyzed reactions by using electron-deficient quinoline substrates, which direct nucleophilic attack to specific positions . Solvent effects (polar aprotic solvents like DMF enhance electrophilicity) and temperature gradients (slow heating to 378 K in ) are critical for minimizing side products .

Q. What analytical workflows are recommended for resolving complex mixtures in multicomponent reactions?

Advanced separation techniques, such as preparative HPLC with C18 columns or flash chromatography using gradient elution (hexane/ethyl acetate), are essential. exemplifies the use of silica gel chromatography to isolate derivatives like 5g (m/z 522 [M+H]⁺), followed by recrystallization from ethanol for purity . Hyphenated techniques (LC-MS, GC-MS) provide real-time monitoring of reaction progress .

Data Analysis & Interpretation

Q. How do researchers correlate computational modeling with experimental data for this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict optimized geometries, electronic properties (HOMO-LUMO gaps), and reaction pathways. emphasizes integrating computational reaction path searches with experimental validation to accelerate discovery . For example, computed IR spectra can be matched with experimental data to confirm intermediate structures .

Q. What statistical methods are applied to analyze biological activity data for pyrroloquinoline derivatives?

Q. How is X-ray crystallography employed to resolve stereochemical uncertainties?

Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. In , centrosymmetric dimers linked by C–H⋯π interactions were resolved, revealing the spatial arrangement of substituents . Data collection at low temperature (100 K) and refinement with SHELXL software minimize thermal motion artifacts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
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Reactant of Route 2
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate

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